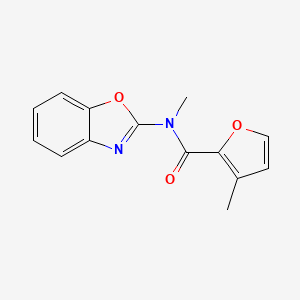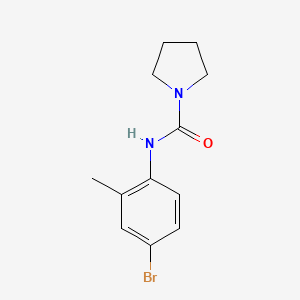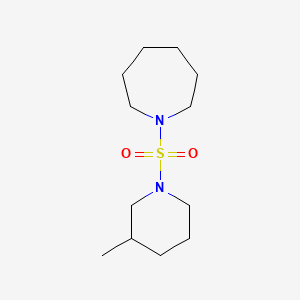
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as furosemide, which is a diuretic drug used to treat edema and hypertension. However,
Wirkmechanismus
The mechanism of action of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. This reaction is crucial for various physiological processes such as respiration and acid-base balance. The inhibition of carbonic anhydrase by 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide leads to a decrease in the production of bicarbonate ions, which can result in various physiological effects.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide can lead to various biochemical and physiological effects. One of the primary effects is the inhibition of the reabsorption of sodium and chloride ions in the kidneys, which can lead to diuresis. This effect has led to the use of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide as a diuretic drug.
In addition, the inhibition of carbonic anhydrase can also lead to the inhibition of the production of gastric acid, which can be beneficial in the treatment of various gastrointestinal disorders such as peptic ulcers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide in lab experiments is its stability and ease of use. This compound is stable under various conditions and can be easily synthesized and purified. In addition, this compound has been extensively studied, and its properties and applications are well understood.
However, one of the limitations of using 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide in lab experiments is its potential toxicity. This compound can have various physiological effects, and its use should be carefully monitored to avoid any adverse effects.
Zukünftige Richtungen
There are various future directions for the study of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide. One of the primary directions is the development of new applications for this compound in various scientific fields. For example, this compound could be used as a reagent for the determination of other metals or as a tool for the study of carbonic anhydrase.
In addition, the study of the physiological effects of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide could lead to the development of new drugs for the treatment of various disorders such as hypertension, edema, and gastrointestinal disorders.
Conclusion
In conclusion, 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide is a chemical compound that has potential applications in various scientific fields. This compound has been extensively studied for its properties and applications, and its use as a reagent and a diuretic drug is well established. Further studies on the physiological effects of this compound could lead to the development of new drugs for the treatment of various disorders.
Synthesemethoden
The synthesis of 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide involves the reaction of 3-aminobenzenesulfonamide with 2-phenylbutyryl chloride. The reaction takes place in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of chemistry, where it is used as a reagent for the determination of various metals such as copper, lead, and mercury. This compound forms stable complexes with these metals, which can be easily detected using various analytical techniques such as UV-Vis spectroscopy.
In addition, 3-N-(2-phenylbutyl)benzene-1,3-disulfonamide has also been studied for its potential applications in the field of biology. This compound has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes such as respiration and acid-base balance. This inhibition can lead to various physiological effects, which will be discussed in the next section.
Eigenschaften
IUPAC Name |
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-2-13(14-7-4-3-5-8-14)12-18-24(21,22)16-10-6-9-15(11-16)23(17,19)20/h3-11,13,18H,2,12H2,1H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAUZULFFEDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-(2-phenylbutyl)benzene-1,3-disulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)
![5-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7517073.png)


![5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)
![[5-[(4-Methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methyl 3-(dimethylamino)benzoate](/img/structure/B7517099.png)

![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)

![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)
